(Z)-5-Decenyl acetate
Overview
Description
(Z)-5-Decenyl acetate is an organic compound that belongs to the family of esters. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis-configuration) and an acetate functional group. This compound is often found in nature as a component of pheromones in various insects, playing a crucial role in communication and mating behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Decenyl acetate typically involves the esterification of (Z)-5-Decen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Decenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (Z)-5-Decen-1-ol and acetic acid.
Oxidation: The double bond in the carbon chain can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, ozone, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: (Z)-5-Decen-1-ol and acetic acid.
Oxidation: Carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: (Z)-5-Decen-1-ol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-Decenyl acetate is used as a model compound to study esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology
In biological research, this compound is studied for its role as a pheromone in insects. It helps in understanding insect behavior, communication, and mating patterns. This knowledge can be applied in pest control strategies by disrupting the mating process of harmful insects.
Medicine
While this compound itself is not widely used in medicine, its derivatives and related compounds are explored for potential therapeutic applications. Research is ongoing to investigate their biological activities and potential as drug candidates.
Industry
In the industry, this compound is used in the formulation of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in perfumes, cosmetics, and food products.
Mechanism of Action
The mechanism of action of (Z)-5-Decenyl acetate as a pheromone involves its interaction with specific olfactory receptors in insects. When released into the environment, it binds to these receptors, triggering a series of neural responses that lead to behavioral changes such as attraction or repulsion. The molecular targets are primarily the olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that convert the chemical signal into a behavioral response.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Decenyl acetate: The E-isomer of (Z)-5-Decenyl acetate, differing in the configuration of the double bond.
(Z)-7-Dodecenyl acetate: Another ester with a similar structure but a longer carbon chain.
(Z)-3-Hexenyl acetate: A shorter chain ester with similar pheromone activity.
Uniqueness
This compound is unique due to its specific double bond configuration and chain length, which contribute to its distinct pheromone activity. Its ability to act as a communication signal in insects sets it apart from other esters with different chain lengths or configurations.
Properties
IUPAC Name |
[(Z)-dec-5-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFOIHYMMMNOM-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015024 | |
Record name | (Z)-5-Decenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67446-07-5 | |
Record name | (Z)-5-Decenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67446-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067446075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-5-Decenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-5-decenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z)-5-Decenyl acetate interact with its target in moths, and what are the downstream effects?
A1: this compound acts as a pheromone, specifically targeting specialized olfactory receptor neurons (ORNs) located on male moth antennae. [] These ORNs exhibit high specificity for this compound, discriminating it from structurally similar compounds. [, ] Upon binding to its cognate receptor, a signal transduction cascade is triggered within the ORN, ultimately leading to neuronal firing. [] This neuronal activity then elicits a behavioral response in the male moth, promoting upwind flight towards the source of the pheromone, typically a calling female. [, , ]
Q2: What is the significance of the (Z)-isomerism in this compound for its biological activity?
A2: The (Z)-isomerism, referring to the cis configuration of the double bond at the 5-position, is crucial for the pheromone activity of this compound. [] Studies have shown that the corresponding (E)-isomer, with a trans double bond configuration, exhibits significantly reduced or even antagonistic effects on male moth behavior. [, ] This highlights the importance of stereochemistry in pheromone recognition and binding to its specific receptor.
Q3: Does the presence of specific structural analogs influence the activity of this compound?
A3: Yes, the presence of certain structural analogs can significantly modulate the behavioral response elicited by this compound. For instance, the compound (Z)-8-dodecenyl acetate acts as a strong inhibitor of this compound's attractancy in species like Agrotis segetum. [] Similarly, in Coleophora laricella, (Z)-5-dodecenol acts as a potent inhibitor, while this compound, even at low concentrations, can significantly reduce the attraction of males to the primary pheromone component. [, ] These findings indicate the existence of complex pheromone interactions, where specific analogs can act as antagonists or disruptors of the primary pheromone signal.
Q4: How does modifying the structure of this compound affect its activity?
A4: Numerous studies have investigated structure-activity relationships by synthesizing and testing analogs of this compound. [, , , , , , , , , ] Researchers have explored modifications to the carbon chain length, the position and configuration of the double bond, and the acetate functional group. [, , , , , , , , , ] These studies, often utilizing techniques like single-sensillum recordings, reveal that even minor structural changes can profoundly impact the compound's ability to activate or inhibit specific ORNs, underscoring the precise molecular recognition mechanisms involved in pheromone perception. [, , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H22O2, and its molecular weight is 198.30 g/mol.
Q6: Which analytical techniques are employed to identify and quantify this compound in biological samples?
A6: Gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) are commonly used techniques for the identification and quantification of this compound in biological samples. [, ] GC separates the volatile compounds, EAD utilizes insect antennae to detect biologically active compounds, and MS provides structural information for confirmation. [, ]
Q7: Are there any specific challenges in the analysis of this compound?
A7: Yes, the analysis of this compound can be challenging due to its volatility and the low quantities typically found in biological samples. [] Accurate quantification often requires the use of internal standards, such as deuterated analogs, to correct for losses during sample preparation and analysis. []
Q8: Does the composition of the pheromone blend vary within the same moth species?
A8: Yes, intraspecific variation in the pheromone blend composition has been observed. For instance, Agrotis segetum populations exhibit geographic variation in their pheromone blend ratios, particularly in the relative amounts of this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. [, ]
Q9: What are the implications of pheromone blend variation?
A9: Variations in pheromone blends can contribute to reproductive isolation and potentially lead to the formation of subspecies or even distinct species. [, ] This phenomenon highlights the role of pheromones in driving speciation events and maintaining species boundaries. [, ]
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